PF-06291874 -

PF-06291874

Catalog Number: EVT-1492238
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06291874 is a glucagon receptor antagonist nd potentially usefully for patients with type 2 diabetes mellitus. PF-06291874 was well tolerated, has a pharmacokinetic profile suitable for once-daily dosing, and results in reductions in glucose with minimal risk of hypoglycaemia.
Overview

PF-06291874 is a glucagon receptor antagonist developed for the treatment of type 2 diabetes mellitus. This compound aims to regulate blood glucose levels by inhibiting the glucagon receptor, which plays a critical role in glucose metabolism and homeostasis. Elevated glucagon levels contribute to hyperglycemia, making its inhibition a promising therapeutic strategy for managing diabetes.

Source and Classification

PF-06291874 belongs to a class of small-molecule glucagon receptor antagonists. It was developed by Pfizer and has been evaluated in clinical settings for its pharmacokinetics, pharmacodynamics, safety, and tolerability in subjects with type 2 diabetes mellitus. Its classification as a glucagon receptor antagonist positions it as a potential alternative or adjunct to existing diabetes therapies, particularly for patients who experience inadequate glycemic control with current medications .

Synthesis Analysis

The synthesis of PF-06291874 involves several steps that optimize its pharmacological properties. The compound is synthesized through a series of chemical reactions that are designed to enhance its potency and selectivity for the glucagon receptor. Key methods include:

  • Chemical Reactions: The synthesis typically employs techniques such as coupling reactions, deprotection steps, and purification processes to yield the final product.
  • Technical Details: Specific reagents and conditions are carefully selected to ensure high yields and purity of the compound. The synthesis process is often documented in detail to facilitate reproducibility in research settings .
Molecular Structure Analysis

PF-06291874's molecular structure is characterized by its ability to bind specifically to the glucagon receptor. Structural analysis reveals:

  • Molecular Formula: C_{XX}H_{YY}N_{ZZ}O_{AA} (exact values depend on the specific structure).
  • 3D Configuration: The spatial arrangement of atoms within the molecule is crucial for its interaction with the glucagon receptor.
  • Data: X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the detailed structure of PF-06291874 .
Chemical Reactions Analysis

PF-06291874 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Reactions: These include ligand-receptor interactions where PF-06291874 competes with glucagon for binding sites on the receptor.
  • Technical Details: The binding affinity and kinetics can be assessed using techniques like surface plasmon resonance or radiolabeled ligand binding assays, providing insights into its mechanism of action .
Mechanism of Action

The mechanism of action of PF-06291874 involves:

  • Inhibition of Glucagon Signaling: By blocking the glucagon receptor, PF-06291874 reduces hepatic glucose production and promotes better glycemic control.
  • Data: Clinical studies have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients treated with PF-06291874 compared to placebo groups, indicating effective glucose regulation .
Physical and Chemical Properties Analysis

PF-06291874 exhibits several notable physical and chemical properties:

  • Physical Properties: These may include solubility, melting point, and stability under various conditions.
  • Chemical Properties: The compound's reactivity, pH stability, and interactions with other biochemical entities are crucial for its efficacy as a therapeutic agent.
  • Relevant Data: Studies often report these properties to guide formulation development and clinical use .
Applications

PF-06291874 is primarily investigated for its application in treating type 2 diabetes mellitus. Its ability to lower blood glucose levels makes it a candidate for:

  • Clinical Use: As a monotherapy or in combination with other antidiabetic agents.
  • Research Applications: Understanding glucagon signaling pathways and developing further therapeutic strategies targeting glucose metabolism.
Introduction to Glucagon Receptor Antagonism in Type 2 Diabetes Mellitus (T2DM)

Pathophysiological Role of Glucagon in Hepatic Glucose Production and T2DM Progression

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, is a primary regulator of hepatic glucose production (HGP). Under physiological conditions, glucagon maintains euglycemia during fasting by activating hepatic gluconeogenesis and glycogenolysis via binding to G-protein-coupled glucagon receptors (GCGRs). In T2DM, dysregulated glucagon secretion manifests as fasting and postprandial hyperglucagonemia, which inappropriately stimulates HGP despite hyperglycemia. This pathological disruption creates a self-perpetuating cycle where excess glucagon-driven glucose output exacerbates hyperglycemia, independent of insulin resistance or deficiency [3] [10]. Studies confirm that T2DM patients exhibit up to 30% higher fasting glucagon levels and blunted postprandial glucagon suppression compared to non-diabetic individuals, directly correlating with elevated fasting plasma glucose (FPG) and HbA1c [3] [8].

Rationale for Glucagon Receptor Antagonism as a Therapeutic Strategy

Blocking glucagon binding to hepatic GCGRs presents a mechanistic strategy to correct hyperglucagonemia-driven hyperglycemia. By competitively inhibiting GCGR activation, antagonists reduce downstream cAMP signaling, suppressing glycogenolysis and gluconeogenesis pathways. This directly counters a root cause of fasting hyperglycemia in T2DM without provoking insulin secretion or hypoglycemia—common limitations of insulin secretagogues. Preclinical models demonstrated that genetic GCGR deletion normalizes glycemia in diabetic mice, validating receptor antagonism as a viable therapeutic approach [3] [6]. Unlike insulin-centric therapies, glucagon receptor antagonists (GRAs) specifically target hepatic glucose overproduction, offering complementary mechanisms to metformin or SGLT2 inhibitors [3] [10].

Historical Development of Glucagon Receptor Antagonists in Pharmacological Research

Early GRA development focused on peptide analogs like des-His¹-[Glu⁹]-glucagon amide, which showed efficacy but poor oral bioavailability. Advances in high-throughput screening (HTS) enabled the discovery of non-peptidic, small-molecule GRAs. Bayer's GRAs from the 2000s marked the first clinical entrants, followed by compounds like LY2409021 (Eli Lilly) and MK-0893 (Merck). PF-06291874 (Pfizer), discovered in the 2010s, emerged as a potent, orally bioavailable candidate optimized for sustained receptor occupancy and once-daily dosing. Its development reflected lessons from prior GRAs, emphasizing selectivity over related incretin receptors (e.g., GLP-1, GIP) to avoid unintended metabolic effects observed with earlier agents [6] [8] [10].

Properties

Product Name

PF-06291874

Synonyms

PF-06291874; PF 06291874; PF06291874; PF-6291874; PF 6291874; PF6291874.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.